molecular formula Gd2Ge3 B14717158 CID 78062152

CID 78062152

Cat. No.: B14717158
M. Wt: 532.4 g/mol
InChI Key: IJJCTGJSPBSHTQ-UHFFFAOYSA-N
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Description

CID 78062152 is a PubChem Compound Identifier (CID) assigned to a chemical compound with specific structural and functional properties. For instance, highlights the role of cell-permeant chemical inducers of dimerization (CIDs) in protein localization and manipulation, which may align with this compound’s functional characteristics. Such compounds typically enable controlled protein-protein interactions, facilitating targeted biological studies . Additionally, this compound may share similarities with saponins or dimerization agents, as suggested by , which discusses collision-induced dissociation (CID) techniques for structural analysis of ginsenosides like pseudoginsenoside F11 .

Properties

Molecular Formula

Gd2Ge3

Molecular Weight

532.4 g/mol

InChI

InChI=1S/2Gd.3Ge

InChI Key

IJJCTGJSPBSHTQ-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Gd].[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78062152 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78062152 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 78062152 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the development of new chemical compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78062152 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78062152 with structurally or functionally analogous compounds is critical for understanding its unique properties. Below, we analyze key similarities and differences based on available evidence:

Structural Comparison

While explicit structural data for this compound is unavailable, provides a chemical structure for a CID compound analyzed via GC-MS, which could serve as a reference. For example:

  • This compound (hypothetical structure): Likely contains functional groups enabling dimerization or protein binding, as inferred from .
  • Rapamycin derivatives (e.g., pRap): Feature α-methylnitrobenzyl groups for photocleavability and cell permeability but require extracellular activation .
  • Ginsenosides (e.g., pseudoginsenoside F11): Contain glycosylated triterpene backbones, distinguishable via CID mass spectrometry fragmentation patterns .

Functional and Pharmacological Properties

Property This compound Rapamycin Derivatives Ginsenosides
Cell Permeability High (designed for intracellular use) Moderate (requires extracellular activation) Low (polar glycosylation)
Photocleavability Likely present (inferred from design) Yes (e.g., pRap) No
Therapeutic Application Protein manipulation Immunosuppression, GTPase control Anti-inflammatory, neuroprotection
Analytical Detection GC-MS, LC-ESI-MS Mass spectrometry LC-ESI-MS with CID

Research Findings

  • This compound: emphasizes its novelty as a cell-permeant CID, enabling intracellular protein dimerization without requiring extracellular activation. This contrasts with earlier rapamycin-based CIDs, which rely on biotinylation and photolytic cleavage .
  • Ginsenosides: Structural differentiation via CID mass spectrometry (e.g., distinguishing pseudoginsenoside F11 from ginsenoside Rf) highlights the utility of CID techniques in resolving isomeric compounds .
  • Clinical Relevance : While this compound is biochemical in focus, other CIDs (e.g., chemotherapy-induced diarrhea, CID in oncology) are clinically significant, with probiotics and drugs like loperamide showing efficacy in management .

Key Advantages and Limitations

  • Advantages of this compound: Enhanced cell permeability for intracellular applications . Potential for spatiotemporal control of protein interactions via photocleavable groups (inferred from ).
  • Limitations: Limited in vivo data compared to established compounds like rapamycin derivatives. Structural ambiguity due to insufficient published characterization.

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